molecular formula C13H17NO5 B8562104 t-Butyl 3-methyl-4-nitrophenoxyacetate

t-Butyl 3-methyl-4-nitrophenoxyacetate

Cat. No.: B8562104
M. Wt: 267.28 g/mol
InChI Key: JFYGUFVMKZRBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl 3-methyl-4-nitrophenoxyacetate is an aromatic ester featuring a phenoxyacetic acid backbone modified with a 3-methyl group and a 4-nitro substituent on the benzene ring. Key identifiers include:

  • IUPAC Name: this compound.
  • CAS Registry Number: 173406-17-2 .
  • Synonyms: Listed in supplier databases under identifiers such as SureCN1417078 and MolPort-019-877-835 .

The nitro group at the para position introduces electron-withdrawing effects, which may enhance electrophilic substitution resistance and alter solubility compared to analogs with electron-donating substituents.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

tert-butyl 2-(3-methyl-4-nitrophenoxy)acetate

InChI

InChI=1S/C13H17NO5/c1-9-7-10(5-6-11(9)14(16)17)18-8-12(15)19-13(2,3)4/h5-7H,8H2,1-4H3

InChI Key

JFYGUFVMKZRBCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

t-Butyl 3-methyl-4-nitrophenoxyacetate belongs to a broader class of t-butyl aromatic esters. Below is a structural and functional comparison with analogs referenced in the evidence and related literature:

Table 1: Structural and Inferred Property Comparison

Compound Name Substituents Key Features (Inferred)
This compound 3-methyl, 4-nitro High polarity due to nitro group; potential thermal instability .
tert-Butyl 3-iodobenzoate 3-iodo Bulky iodine substituent may reduce solubility in polar solvents; steric hindrance .
4-Methoxybutyrylfentanyl 4-methoxy, piperidine core Opioid analog with distinct pharmacological activity; unrelated ester functionality .
AGN-PC-01VCRG (Unspecified) Unknown Likely varies based on substituent electronic effects; insufficient data for comparison .

Key Observations :

Steric Effects: The t-butyl group in all analogs provides steric protection, slowing hydrolysis rates relative to methyl or ethyl esters.

Reactivity :

  • The nitro group may direct electrophilic attacks to the meta position, contrasting with methoxy or methyl substituents (electron-donating), which favor ortho/para substitution.

Analytical Methods: Techniques such as GC/MS and NMR (as applied to 4-Methoxybutyrylfentanyl ) are universally applicable for characterizing t-butyl esters. For example, GC/MS would differentiate molecular ions (e.g., 380.52 for 4-Methoxybutyrylfentanyl vs. ~311 for this compound, assuming C₁₄H₁₇NO₅).

Research Findings and Limitations

  • Synthesis: No direct synthesis data is provided in the evidence, but nitro-substituted esters typically require nitration steps under controlled conditions.
  • Gaps in Data : Physical properties (melting point, solubility) and pharmacological profiles are absent in the provided evidence, necessitating further experimental validation.

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